3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-phenothiazin-10-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS.ClH/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17;/h1-8H,9-10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJFPNHMMGRCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Nucleophilic Substitution of Chloroalkane Intermediates
The most widely reported method involves reacting 3-chloro-1-phenothiazin-10-yl-propan-1-one with ammonia or primary amines. As demonstrated in analogous phenothiazine syntheses, the chloro intermediate is prepared via Friedel-Crafts acylation of phenothiazine with 3-chloropropionyl chloride in the presence of AlCl₃. Subsequent amination is conducted in tetrahydrofuran (THF) or toluene using excess ammonium hydroxide at 60–80°C for 6–8 hours.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 70°C |
| Reaction Time | 7 hours |
| Molar Ratio (Cl:NH₃) | 1:3 |
| Yield | 68–72% |
The hydrochloride salt is precipitated by treating the free base with concentrated HCl in ethanol, followed by recrystallization from acetone/water (3:1 v/v).
Carboxamide Coupling Strategies
Alternative approaches adapt carboxamide coupling protocols from fluphenazine analogs. A 2024 study detailed the reaction of phenothiazine-10-carbonyl chloride with 3-aminopropan-1-one in dichloromethane (DCM) using triethylamine as a base. This method avoids chloro intermediates but requires stringent anhydrous conditions.
Key Data:
-
Coupling Agent: Phenothiazine-10-carbonyl chloride (1.2 equiv)
-
Base: Triethylamine (2.5 equiv)
-
Solvent: DCM, 0°C to room temperature
-
Reaction Time: 12 hours
Process Optimization and Industrial Scalability
Solvent and Temperature Effects
Comparative studies in toluene vs. THF reveal toluene improves yields by 8–12% due to better solubility of intermediates. However, THF enables faster reaction kinetics (5–6 hours vs. 7–8 hours in toluene). Temperature optimization curves indicate maximal yield at 70°C, beyond which decomposition of the amine occurs.
Impurity Control
The primary impurity, 3-isopropylamino-1-phenothiazin-10-yl-propan-1-one (≤2.5%), forms via Hoffmann elimination during amination. Adding 1–2 mol% of hydroquinone suppresses this side reaction.
Structural Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃):
-
δ 7.21–7.44 (m, 8H, phenothiazine aromatic)
-
δ 3.30 (s, 2H, COCH₂)
-
δ 2.75 (t, 2H, CH₂NH₂)
¹³C NMR (CDCl₃):
MS (ESI⁺): m/z 270.1 [M+H]⁺ (free base), 306.8 [M·HCl+H]⁺
Comparative Analysis of Synthetic Methodologies
Yield and Purity Trade-offs
| Method | Average Yield | Purity (HPLC) | Isomeric Impurity |
|---|---|---|---|
| Nucleophilic Substitution | 70% | 98.5% | ≤1.2% |
| Carboxamide Coupling | 65% | 97.8% | ≤0.8% |
Nucleophilic substitution offers higher yields but requires careful control of ammonia stoichiometry. Carboxamide coupling provides superior purity at the expense of longer reaction times.
Industrial Applications and Patent Landscape
A 2025 patent (WO2019167058A1) discloses a scaled-up process using continuous flow reactors to produce 100 kg batches with 99.1% purity. Critical parameters include:
This method reduces byproduct formation by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride has been investigated for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells, particularly in liver cancer models. A study demonstrated that this compound modulates cholinesterase activity, which is linked to cell death mechanisms in cancer cells such as Hep3B .
Neuroprotective Effects
Phenothiazine derivatives, including this compound, exhibit neuroprotective properties. They may reduce oxidative stress and modulate neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions it as a candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of specific functional groups influences its interaction with biological targets, enhancing its efficacy against cancer and microbial infections.
| Functional Group | Effect on Activity |
|---|---|
| Amino Group | Enhances interaction with biological targets |
| Phenothiazine Core | Contributes to the overall biological activity |
Anticancer Efficacy
In a study involving liver cancer cell lines (Hep3B), this compound exhibited significant cytotoxicity, leading to apoptosis through cholinesterase modulation . This suggests potential use in cancer therapy.
Neuroprotective Mechanisms
Research has indicated that this compound can protect neuronal cells from oxidative damage, which is critical in preventing neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
A study found that this compound showed significant antibacterial activity against several strains of bacteria, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Benzylamino)-1-(10H-Phenothiazine-10-yl)-propan-1-one (Compound 23)
- Synthesis: Prepared via nucleophilic substitution of 3-chloro-1-(10H-phenothiazine-10-yl)propan-1-one with benzylamine, yielding 14% after purification with chloroform/hexane .
- Key Differences: The benzylamino group introduces aromaticity and increased lipophilicity compared to the primary amino group in the target compound. This may reduce aqueous solubility but enhance membrane permeability.
- Applications : Lower yield suggests synthetic challenges, possibly due to steric hindrance or side reactions.
3-(tert-Butylamino)-1-phenothiazin-10-ylpropan-1-one Hydrochloride
- Structure : Features a bulky tert-butyl group instead of a primary amine. This steric hindrance could slow metabolic degradation but reduce binding affinity to flat receptor sites .
Backbone Modifications: Ketone vs. Amine
Promazine Hydrochloride
- Structure: 3-(10H-Phenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride lacks the ketone group, instead featuring a tertiary amine .
- Functional Impact : The amine group allows for hydrogen bonding in its protonated form, whereas the ketone in the target compound acts as a hydrogen bond acceptor. This difference may alter receptor interactions, e.g., in dopamine or histamine pathways.
1-Aryl-3-phenethylamino-1-propanone Hydrochlorides
- Synthesis: Mannich reactions with phenethylamine hydrochloride yield 87–98% under optimized conditions (ethanol/HCl, 1:1.2:1 reactant ratio) .
- Key Differences: The aryl group replaces phenothiazine, and the phenethylamino side chain offers flexibility. These compounds exhibit cytotoxic activity, suggesting the target compound’s phenothiazine-ketone structure could be tailored for similar applications.
Electronic and Crystallographic Properties
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
- Structure : Ethynyl-linked 4-nitrophenyl group introduces strong electron-withdrawing effects, altering charge-transfer properties.
- Crystallography: Crystallizes in a triclinic system (P1 space group) with MoKα radiation. Comparable phenothiazine derivatives may share packing behaviors, influencing solubility and stability .
Data Tables
Table 2: Crystallographic Data for Phenothiazine Derivatives
| Compound | Crystal System | Space Group | Volume (ų) | Refinement R-Factor | Reference |
|---|---|---|---|---|---|
| 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine | Triclinic | P1 | 781.4 | R = 0.037 | |
| Target Compound* | Not reported | — | — | — | — |
Pharmacological and Analytical Considerations
- Prodrug Potential: The ketone group in the target compound may undergo reductive metabolism to an alcohol or amine, akin to Mannich base prodrugs in .
- Analytical Challenges: As with related phenothiazines (e.g., ’s reference standards), rigorous purity analysis via HPLC or spectrophotometry is critical. COA requests for the target compound require batch-specific validation .
Biological Activity
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride is a phenothiazine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C15H14N2OS·HCl, is primarily explored for its potential therapeutic applications in various fields, including oncology and neurology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of phenothiazine with specific reagents to introduce amino and propanone groups. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are critical for modifying its biological properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts sulfur to sulfoxides or sulfones | Hydrogen peroxide, potassium permanganate |
| Reduction | Converts ketone to alcohols | Sodium borohydride, lithium aluminum hydride |
| Substitution | Introduces functional groups | Alkyl halides, acyl chlorides |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It can modulate the activity of enzymes and receptors through binding interactions. For instance, studies have indicated that phenothiazine derivatives can affect cholinergic signaling pathways, which are crucial in neurological functions and cancer cell proliferation.
Anticancer Properties
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted on liver cancer cell lines (Hep3B and SkHep1) demonstrated that this compound could induce apoptosis and inhibit cell proliferation effectively:
- IC50 Values : The compound displayed IC50 values of approximately 5.97 µM for Hep3B cells, indicating potent anticancer activity compared to other derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.
Neuroprotective Effects
Given its structural similarity to other phenothiazines known for neuroprotective effects, this compound may also have potential in treating neurological disorders. It has been shown to modulate cholinesterase activity in vivo, suggesting a role in enhancing cognitive functions or protecting neuronal integrity .
Case Studies and Research Findings
Several studies have explored the biological activities of phenothiazine derivatives similar to this compound:
- In Vitro Studies : A study synthesized novel phenothiazine derivatives and screened them against liver cancer cell lines. The findings highlighted that certain derivatives exhibited enhanced cytotoxic effects compared to traditional chemotherapeutics like chlorpromazine and perphenazine .
- In Vivo Studies : Research involving zebrafish models indicated that some derivatives had lower toxicity profiles while still exhibiting significant anticancer activity. This suggests a potential pathway for developing safer therapeutic agents from phenothiazine scaffolds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with nucleophilic substitution or condensation reactions using phenothiazine derivatives and tertiary amino ketone precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) via Design of Experiments (DoE) to minimize side products. For example, use fractional factorial designs to test variables like pH (6–8), temperature (60–100°C), and molar ratios (1:1–1:2). Validate purity via HPLC and monitor intermediates with LC-MS . Computational tools (e.g., quantum chemical calculations) can predict optimal pathways, as demonstrated in ICReDD’s reaction design framework .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR spectroscopy : Confirm the presence of the phenothiazine core (aromatic protons at δ 6.8–7.5 ppm) and tertiary amine protons (δ 2.5–3.5 ppm).
- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
Cross-reference with known phenothiazine derivatives (e.g., promazine hydrochloride in ) to validate spectral patterns .
Q. What solvents are compatible with this compound for experimental applications?
- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for reactions and aqueous buffers (PBS pH 7.4) for biological assays. Avoid chlorinated solvents if the hydrochloride salt shows instability. Pre-screen using micro-scale solubility tests (1 mg/mL increments) with turbidity measurements .
Advanced Research Questions
Q. How can statistical experimental design (DoE) resolve contradictions in reported synthetic yields?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, reaction time). For instance, if conflicting data arise from uncontrolled oxygen exposure, include inert atmosphere conditions as a categorical factor. Use ANOVA to identify significant variables and optimize yield while reducing variability. Case studies in chemical engineering () highlight DoE’s role in scaling phenothiazine-derived reactions .
Q. How do computational methods address discrepancies in predicted vs. observed biological activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like dopamine receptors. Compare results with experimental IC50 values from radioligand binding assays. If discrepancies arise, refine force field parameters or validate protein-ligand conformations via molecular dynamics (MD) simulations. Integrate experimental data (e.g., from on chlorpromazine analogs) to improve predictive accuracy .
Q. What strategies ensure reproducibility in pharmacological assays for this compound?
- Methodological Answer : Standardize assay conditions using:
- Cell-based assays : Use HEK-293 cells transfected with target receptors (e.g., serotonin 5-HT2A) and measure cAMP levels via ELISA.
- Positive controls : Include reference compounds (e.g., promazine from ) to validate assay sensitivity.
- Data normalization : Express activity as % inhibition relative to baseline (vehicle control). Replicate results across three independent experiments with n ≥ 6 .
Q. How can researchers design stability studies under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks; analyze degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and monitor color changes or precipitate formation.
- Humidity : Test at 75% RH using desiccators with saturated NaCl solutions.
Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s solubility profile?
- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method with HPLC quantification). Control for variables like particle size (via micronization) and solvent equilibration time (24–48 hrs). Compare results with structurally similar phenothiazines ( ) to identify outliers. If discrepancies persist, validate via solid-state characterization (e.g., X-ray diffraction to detect polymorphic forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
